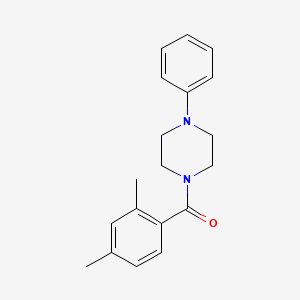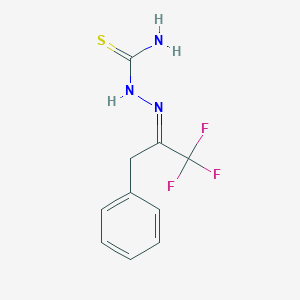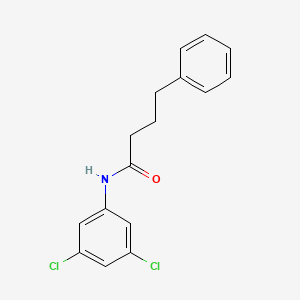
3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole, also known as DMXAA, is a small molecule compound that has been extensively studied for its potential as an anti-cancer agent. It was first discovered in the 1980s and has since been the subject of numerous scientific investigations. In
Applications De Recherche Scientifique
3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce tumor necrosis and inhibit angiogenesis in various cancer models, including melanoma, lung cancer, and prostate cancer. 3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has also been investigated for its potential as an immunomodulatory agent, as it has been shown to stimulate the production of cytokines and chemokines that activate the immune system.
Mécanisme D'action
The exact mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the activation of the STING (stimulator of interferon genes) pathway. This pathway is responsible for detecting viral and bacterial DNA, and activating the immune system to fight off infections. 3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has been shown to activate this pathway in cancer cells, leading to the production of cytokines and chemokines that induce tumor necrosis and inhibit angiogenesis.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has been shown to induce tumor necrosis and inhibit angiogenesis in various cancer models. It has also been shown to stimulate the production of cytokines and chemokines that activate the immune system. In addition, 3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is that it has been extensively studied for its potential as an anti-cancer agent, and there is a large body of literature on its effects in various cancer models. However, one limitation of 3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Orientations Futures
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole. One area of interest is the development of more potent and selective STING agonists, which could potentially be used as anti-cancer agents. Another area of interest is the investigation of the immunomodulatory effects of 3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole, and its potential use in the treatment of autoimmune diseases. Finally, there is also interest in the development of 3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole analogs with improved pharmacokinetic properties, which could potentially be used as therapeutic agents.
Méthodes De Synthèse
The synthesis of 3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzaldehyde and 2-methylphenylhydrazine to form the corresponding hydrazone. This is followed by a cyclization reaction using phosphorous oxychloride to form the oxadiazole ring. The final step involves the oxidation of the methyl group using potassium permanganate to yield 3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole.
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-6-4-5-7-13(11)17-18-16(19-22-17)12-8-9-14(20-2)15(10-12)21-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSXJTCOBFVRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5852626.png)
![methyl 2-{[(mesityloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5852634.png)


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5852672.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B5852674.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5852696.png)
![N-[2-(butyrylamino)phenyl]-1-naphthamide](/img/structure/B5852700.png)


![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5852721.png)